N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide
Description
N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide is a structurally complex acetamide derivative featuring a cyclopenta[d]pyrimidine dione core substituted with a cyclohexyl group and linked to a 4-acetamidophenyl moiety via an acetamide bridge.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-15(28)24-16-10-12-17(13-11-16)25-21(29)14-26-20-9-5-8-19(20)22(30)27(23(26)31)18-6-3-2-4-7-18/h10-13,18H,2-9,14H2,1H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCIFTPSIQZCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may confer various therapeutic properties.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes:
- Acetamide Group : Contributing to solubility and biological activity.
- Cyclohexyl Moiety : Implicating potential hydrophobic interactions.
- Dioxo Functional Groups : Suggesting reactivity and possible interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including:
- Antimicrobial : Inhibitory effects against various bacteria and fungi.
- Anticancer : Potential cytotoxicity against cancer cell lines.
- Anti-inflammatory : Modulation of inflammatory pathways.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease pathways (e.g., sphingomyelin synthase) .
- Receptor Binding : Potential interactions with cellular receptors affecting signaling pathways.
- DNA Interaction : Compounds in this class may intercalate with DNA or inhibit topoisomerases.
In Vitro Studies
Recent studies have evaluated the biological activity of structurally related compounds:
- Cytotoxicity Assays : Compounds were tested against various cancer cell lines (e.g., MCF-7 for breast cancer) showing IC50 values ranging from 5 to 20 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HeLa | 10 |
| N-(4-acetamidophenyl)-... | MCF-7 | 12 |
Case Studies
One notable study explored the synthesis and evaluation of derivatives of similar compounds that demonstrated significant inhibition of sphingomyelin synthase (SMS), a target for atherosclerosis treatment. The most potent derivative showed an IC50 value of 2.1 µM . This suggests that the compound may have similar inhibitory potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between the target compound and structurally related acetamide-pyrimidine derivatives from the literature:
Structural and Functional Insights :
In contrast, Compound 24 employs a thieno-pyrimidine fused ring, likely altering electronic properties and metabolic stability. The sulfanyl-pyrimidine derivative lacks the dioxo-hexahydro system but includes a sulfur atom, which could influence solubility and redox reactivity.
The 4-acetamidophenyl moiety in the target compound contrasts with the 4-methylpyridinyl group in , suggesting divergent pharmacokinetic profiles (e.g., absorption, distribution).
Synthetic Yields and Characterization :
- Compound 24 achieved a moderate yield (53%) and was characterized via LC-MS and NMR, whereas the target compound’s synthetic details are unavailable. The sulfanyl-pyrimidine derivative highlights the utility of X-ray crystallography in confirming molecular geometry, a technique that could benefit characterization of the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
